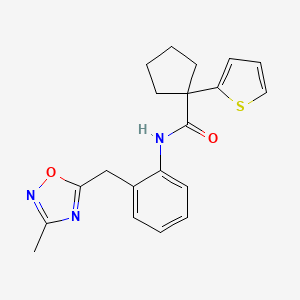
3,3,3-Trifluoropropyl trifluoromethanesulfonate
概要
説明
3,3,3-Trifluoropropyl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H4F6O3S and a molecular weight of 246.13 g/mol . It is known for its high reactivity and is used in various chemical synthesis processes. The compound is a colorless to light yellow liquid with a density of approximately 1.590 g/cm³ .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropyl trifluoromethanesulfonate typically involves the reaction of 3,3,3-trifluoropropanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride . The general reaction scheme is as follows:
CF3CH2CH2OH+(CF3SO2)2O→CF3CH2CH2OSO2CF3+CF3SO2OH
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .
化学反応の分析
Types of Reactions
3,3,3-Trifluoropropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to produce 3,3,3-trifluoropropanol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the product .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with an amine would produce a trifluoromethylated amine, while reaction with an alcohol would produce a trifluoromethylated ether .
科学的研究の応用
3,3,3-Trifluoropropyl trifluoromethanesulfonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,3,3-Trifluoropropyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. The compound’s reactivity is due to the electron-withdrawing effects of the trifluoromethyl groups, which increase the electrophilicity of the carbon atom bonded to the trifluoromethanesulfonate group .
類似化合物との比較
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: This compound is used in the synthesis of macroporous gels and hydrophobic silica aerogels.
Methyl trifluoromethanesulfonate: Used as a powerful methylating reagent in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Used in the preparation of powerful Lewis acids and as a reagent in cyclization reactions.
Uniqueness
3,3,3-Trifluoropropyl trifluoromethanesulfonate is unique due to its dual functionality, combining the reactivity of the trifluoromethanesulfonate group with the stability and electron-withdrawing properties of the trifluoropropyl group. This makes it a versatile reagent in organic synthesis and a valuable tool in various scientific research applications .
特性
IUPAC Name |
3,3,3-trifluoropropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O3S/c5-3(6,7)1-2-13-14(11,12)4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFROLHNCACAAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120097-63-4 | |
| Record name | 3,3,3-trifluoropropyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2398939.png)
![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2398940.png)

![(E)-4-(Dimethylamino)-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2398942.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2398944.png)


![3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2398948.png)

![4-(2-Methyl-5-phenylpyrazole-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2398952.png)

![1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2398954.png)
![tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate](/img/structure/B2398955.png)
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2398958.png)
